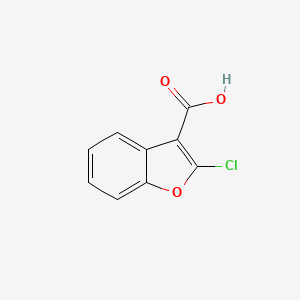

2-Chloro-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXHUZXOZBUVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 Benzofuran 3 Carboxylic Acid

Classical Approaches to Benzofuran (B130515) Core Construction

Classical methods for the synthesis of the benzofuran nucleus often rely on the cyclization of phenolic precursors through various multi-step sequences. These approaches, while sometimes lengthy, utilize readily available starting materials and well-established reaction mechanisms.

Multi-Step Synthesis from Readily Available Precursors

A foundational strategy for constructing the benzofuran ring system involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloacetic acid ester, followed by cyclization and subsequent functional group manipulations. One plausible pathway to 2-Chloro-1-benzofuran-3-carboxylic acid begins with the reaction of salicylaldehyde and ethyl chloroacetate (B1199739).

This multi-step process typically involves:

O-Alkylation: Salicylaldehyde is treated with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to yield ethyl 2-(2-formylphenoxy)acetate.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Perkin or a related condensation reaction, often promoted by a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate (B1210297), to form ethyl 1-benzofuran-3-carboxylate.

Chlorination: The benzofuran ester is then subjected to chlorination to introduce the chlorine atom at the 2-position. This can be achieved using various chlorinating agents.

Hydrolysis: Finally, the ester group is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification, to yield the target molecule, this compound.

A variation of this approach involves the initial reaction of salicylaldehyde with chloroacetic acid to form o-formylphenoxyacetic acid. orgsyn.org This intermediate can then be cyclized to furnish the benzofuran ring.

| Step | Reactants | Reagents | Product |

| 1 | Salicylaldehyde, Ethyl Chloroacetate | K₂CO₃, Acetone | Ethyl 2-(2-formylphenoxy)acetate |

| 2 | Ethyl 2-(2-formylphenoxy)acetate | Ac₂O, NaOAc | Ethyl 1-benzofuran-3-carboxylate |

| 3 | Ethyl 1-benzofuran-3-carboxylate | Chlorinating Agent | Ethyl 2-chloro-1-benzofuran-3-carboxylate |

| 4 | Ethyl 2-chloro-1-benzofuran-3-carboxylate | NaOH, H₃O⁺ | This compound |

Table 1: Illustrative Multi-Step Synthesis Pathway

Electrophilic Cyclization Strategies

Electrophilic cyclization is a powerful tool for the formation of the benzofuran ring. These reactions typically involve the intramolecular attack of a phenolic oxygen onto an activated π-system, such as an alkyne or an allene, triggered by an electrophile.

For the synthesis of this compound, a suitable precursor would be a 2-alkynylphenol derivative. The general strategy involves:

Synthesis of a 2-alkynylphenol precursor: This can be achieved through Sonogashira coupling of a protected 2-iodophenol (B132878) with a suitable terminal alkyne bearing a carboxylate or a precursor group.

Electrophilic Cyclization: The 2-alkynylphenol is then treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), which serves both as the electrophile to initiate cyclization and as the source of the chlorine atom at the 2-position. The reaction proceeds via a 5-endo-dig cyclization pathway.

This method offers the advantage of directly installing the chloro substituent during the ring-forming step. A one-pot, three-step procedure has been described for the synthesis of related 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which includes an intramolecular electrophilic cyclization step. scielo.brresearchgate.net

Condensation Reactions Leading to Benzofuran Ring Formation

Condensation reactions provide another classical avenue to the benzofuran core. These reactions typically involve the formation of a carbon-carbon or carbon-oxygen bond to close the furan (B31954) ring. One such approach is the reaction of phenols with α-haloketones. nih.gov

A relevant strategy for the target molecule could involve the condensation of a phenol (B47542) with an α,α-dichloro-β-ketoester. The reaction, often catalyzed by a Lewis acid like titanium tetrachloride, would proceed through a Friedel-Crafts-type alkylation followed by an intramolecular cyclodehydration. nih.gov While this provides a direct route to the benzofuran skeleton, the specific substitution pattern of this compound would require a carefully chosen set of reactants.

Another classical condensation is the Pechmann condensation, which is more commonly used for coumarin (B35378) synthesis but can be adapted for benzofurans under certain conditions. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. researchgate.net

Modern and Advanced Synthetic Protocols

The field of organic synthesis has witnessed the development of highly efficient and selective methods for the construction of heterocyclic compounds, with transition metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable for the synthesis of benzofurans. These methods often offer high atom economy, functional group tolerance, and regioselectivity.

Palladium-catalyzed annulation reactions provide a powerful and versatile strategy for the synthesis of substituted benzofurans. A common approach involves the coupling of a 2-halophenol with a terminal alkyne, followed by intramolecular cyclization.

For the synthesis of this compound, a potential route would involve the Sonogashira coupling of a 2-iodophenol with an alkyne bearing a carboxylic acid or ester group. The subsequent cyclization can be promoted by the palladium catalyst. To introduce the chlorine at the 2-position, a post-cyclization chlorination step would be necessary, or alternatively, a more advanced palladium-catalyzed process could be employed.

A more direct approach involves the palladium-catalyzed annulation of 2-alkynylphenols. These reactions can be designed to incorporate a halogen atom during the cyclization process. For instance, a palladium-catalyzed carbonylative annulation of o-alkynylphenols has been reported for the synthesis of 2-substituted-3-aroyl-benzo[b]furans. nih.gov Adapting such a methodology could potentially lead to the desired 2-chloro-3-carboxy derivative.

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂, PPh₃ | 2-Iodophenol, Propiolic acid ester | Sonogashira coupling followed by cyclization |

| PdCl₂(PPh₃)₂, CuI | 2-Halophenol, Terminal alkyne | Classic Sonogashira conditions for C-C bond formation |

| Palladium catalyst | o-Alkynylphenol, Iodide source | Carbonylative annulation |

Table 2: Examples of Palladium-Catalyzed Systems for Benzofuran Synthesis

Copper-Mediated Synthesis Pathways

Copper-catalyzed reactions have become a cornerstone in the synthesis of benzofurans, offering efficient and often milder alternatives to traditional methods. These pathways typically involve the formation of a key carbon-oxygen bond to construct the furan ring. While direct copper-mediated synthesis of this compound is not extensively documented, analogous transformations provide a strong basis for potential synthetic routes.

One plausible approach involves an intramolecular Ullmann-type C-O coupling reaction. This strategy would start with a suitably substituted benzene (B151609) derivative, such as a 2-halophenol bearing a chlorinated three-carbon side chain at the ortho position. A copper catalyst, often in the form of copper(I) iodide (CuI) or other copper salts, in the presence of a base, can facilitate the intramolecular cyclization to form the benzofuran ring. The choice of ligand, such as 1,10-phenanthroline, can be crucial for the efficiency of the catalytic cycle.

Another potential copper-mediated route is the coupling of a 2-halophenol with a chlorinated alkyne derivative. This can proceed through a Sonogashira-type coupling, often co-catalyzed by palladium and copper, followed by an intramolecular cyclization. acs.org In such a scenario, copper(I) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then participates in the coupling reaction. Subsequent intramolecular hydroalkoxylation, potentially catalyzed by the same copper species or another catalyst, would lead to the desired benzofuran ring system.

Furthermore, copper catalysts have been employed in cascade reactions for the synthesis of substituted benzofurans. For instance, a copper-catalyzed reaction of aryl aldehydes with 2-iodobenzylcyanides can lead to 2-aryl-3-cyanobenzofurans. researchgate.net Adapting this methodology to initiate with a salicylaldehyde derivative and a chlorinated two-carbon synthon could potentially lead to the formation of the 2-chloro-substituted benzofuran ring, which could then be further functionalized to introduce the carboxylic acid group at the 3-position.

The table below summarizes various copper catalysts and their applications in the synthesis of benzofuran derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Potential Application for Target Molecule |

| CuI / Ligand | o-Halophenol with an ortho-alkenyl or -alkynyl side chain | Substituted Benzofuran | Intramolecular cyclization of a chlorinated precursor. |

| Pd-catalyst / CuI | o-Iodophenol and a terminal alkyne | 2-Substituted Benzofuran | Coupling of a 2-halophenol with a chlorinated alkyne. acs.org |

| Copper Acetate | o-Hydroxybenzaldehydes and arylacetonitriles | 2-Aryl-3-cyanobenzofurans | A cascade reaction with chlorinated starting materials. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance safety. The synthesis of this compound can be approached with these principles in mind.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent, or under neat conditions, is a key aspect of green chemistry as it eliminates solvent-related waste and simplifies purification. For the synthesis of benzofuran derivatives, solvent-free methods have been explored, often in conjunction with microwave irradiation or mechanochemistry (grinding). For instance, the condensation of salicylaldehydes with α-haloketones can be carried out under solvent-free conditions using a solid base like potassium carbonate. kcl.ac.uk This approach could be adapted for the synthesis of this compound by using a chlorinated α-haloester, followed by hydrolysis. The use of solid supports, such as clays, has also been shown to facilitate solvent-free Knoevenagel condensations under microwave irradiation for the synthesis of aurones, which are structurally related to benzofurans. dntb.gov.ua

Use of Bio-Based or Recyclable Solvents

When a solvent is necessary, the use of bio-based or recyclable alternatives to traditional volatile organic compounds (VOCs) is a greener choice. Bio-based solvents are derived from renewable resources like plants and biomass. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and glycerol (B35011) derivatives. mdpi.comcore.ac.uk Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as environmentally benign reaction media. acs.orgnih.gov For copper-catalyzed reactions, the use of DESs like choline (B1196258) chloride-ethylene glycol has been reported to be effective in the synthesis of benzofuran derivatives. acs.org These solvents are often non-volatile, non-flammable, and biodegradable.

Catalyst Selection for Environmental Benignity

The choice of catalyst is crucial for a green synthetic process. Ideally, the catalyst should be non-toxic, abundant, and recyclable. Copper itself is a more environmentally benign and cost-effective metal compared to precious metals like palladium, which is often used in benzofuran synthesis. acs.org Heterogeneous copper catalysts, such as copper nanoparticles or copper supported on solid materials like metal-organic frameworks (MOFs), offer the advantage of easy separation from the reaction mixture and potential for reuse, further enhancing the green credentials of the synthesis. nih.gov

Atom Economy and E-Factor Considerations in Process Design

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. chembam.comgreenchemistry-toolkit.org Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

In designing a synthesis for this compound, reactions with high atom economy, such as addition and cyclization reactions, should be prioritized over substitution and elimination reactions that generate stoichiometric byproducts. For example, a direct cyclization of a phenol derivative with a chlorinated three-carbon unit would likely have a higher atom economy than a multi-step synthesis involving protecting groups.

The table below provides a hypothetical comparison of two potential synthetic routes to a benzofuran derivative in terms of green chemistry metrics.

| Metric | Route A: Multi-step with Protecting Groups | Route B: One-pot Catalytic Cyclization |

| Atom Economy | Lower | Higher |

| E-Factor | Higher (more waste) | Lower (less waste) |

| Solvent Use | Higher | Potentially lower or uses greener solvents |

| Energy Consumption | Higher (multiple steps) | Lower (one-pot) |

Microwave-Assisted and Sonochemical Synthetic Enhancements

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. sphinxsai.comnih.gov

Microwave-Assisted Synthesis:

Microwave heating is based on the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This rapid and efficient heating can accelerate reaction rates, sometimes dramatically compared to conventional heating methods. sphinxsai.com Microwave-assisted synthesis has been successfully applied to various steps in the synthesis of benzofuran derivatives. For example, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids has been expedited from hours to minutes with excellent yields under microwave irradiation. nih.gov A similar approach could be envisioned for a precursor to this compound. Furthermore, one-pot, multi-component reactions for the synthesis of highly substituted benzofurans have been efficiently carried out using microwave assistance, highlighting its potential for creating molecular diversity in a time-efficient manner. kcl.ac.uknih.gov

Sonochemical Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. wikipedia.org This can enhance reaction rates and yields. Ultrasound has been used to promote the synthesis of benzofuran derivatives, for instance, in the cyclization of 2'-hydroxychalcones to aurones. researchgate.net The application of ultrasound can also be beneficial in reactions involving heterogeneous catalysts by improving mass transfer and activating the catalyst surface. univ.kiev.ua For the synthesis of this compound, sonication could potentially be applied to a copper-catalyzed cyclization step to enhance the reaction rate and efficiency.

The following table provides a comparative overview of conventional heating versus microwave and ultrasound-assisted methods for a hypothetical benzofuran synthesis.

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Efficiency | Lower | Higher | Higher |

| Yield | Often lower | Often higher | Often higher |

| Side Reactions | More prevalent | Often reduced | Often reduced |

| Scalability | Well-established | Can be challenging | Can be challenging |

Flow Chemistry Applications in the Synthesis of this compound

The application of continuous-flow chemistry offers significant advantages for the synthesis of this compound, particularly in enhancing safety, scalability, and reaction efficiency. durham.ac.ukacs.org Batch processes often face challenges with hazardous reagents, exothermic reactions, and scalability, which can be mitigated through the adoption of flow technologies. unimi.it

Key synthetic steps, such as the introduction of the chloro substituent or the carboxylation step, can be effectively translated into a flow regime. For instance, the direct chlorination of the benzofuran ring can be performed using hazardous gases like chlorine in a controlled manner within a sealed microreactor, minimizing operator exposure and improving heat management. Similarly, the carboxylation of an organometallic intermediate (e.g., a 3-lithio-2-chlorobenzofuran) with carbon dioxide can be achieved with high efficiency and safety using specialized gas-liquid flow reactors, such as a tube-in-tube design that utilizes a gas-permeable membrane to ensure optimal CO2 dissolution and reaction rates. durham.ac.uk

The benefits of a machine-assisted approach include rapid optimization of reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity while avoiding conventional, time-consuming work-up procedures. durham.ac.uk This methodology is particularly suited for generating chemical libraries for medicinal chemistry or for scaling up the production of specific derivatives. unimi.it

Functional Group Introduction and Manipulation

The synthesis of the target molecule necessitates the precise introduction and manipulation of both the chloro and carboxylic acid functional groups on the benzofuran scaffold.

Strategies for Introducing the Chloro Substituent

Two primary strategies exist for introducing the chlorine atom at the C2 position of the benzofuran ring:

Direct Chlorination of a Benzofuran Precursor: This approach involves the electrophilic chlorination of a pre-formed benzofuran-3-carboxylate ester. Common chlorinating agents for heteroaromatic compounds include N-chlorosuccinimide (NCS). organic-chemistry.org However, controlling the regioselectivity can be challenging, as the C2 position's inherent reactivity may lead to the desired product, but side reactions are possible. hw.ac.ukmdpi.com The reaction of benzofuran itself with agents like sodium hypochlorite (B82951) has been noted to be highly exothermic, suggesting that careful control of reaction conditions is paramount. nih.gov

Cyclization of a Chlorinated Precursor: A more regioselective method involves constructing the benzofuran ring from precursors that already contain the necessary chlorine atom. For example, a suitably substituted 2-chlorophenol (B165306) could be coupled with a molecule containing a three-carbon chain that can undergo cyclization to form the furan ring. organic-chemistry.org This strategy offers better control over the final substitution pattern.

Methods for Carboxylic Acid Group Formation and Derivatization

The carboxylic acid moiety at the C3 position can be installed through several reliable methods:

Carboxylation of an Organometallic Intermediate: A common and effective route is the deprotonation of the C3 position of 2-chlorobenzofuran (B1634090) using a strong base, such as n-butyllithium, to form a 3-lithiobenzofuran species. This intermediate is then quenched with solid or gaseous carbon dioxide to yield the corresponding carboxylic acid after acidic workup. researchgate.net

Hydrolysis of Ester or Amide Precursors: The carboxylic acid can be obtained by the hydrolysis of a corresponding ester or amide. nih.gov Benzofuran-3-carboxylate esters, for example, can be synthesized through various cyclization methods and subsequently hydrolyzed under basic conditions (e.g., using NaOH in ethanol) to yield the target acid. researchgate.netnih.gov

Oxidation of a C3-Side Chain: A precursor molecule with an oxidizable group at the C3 position, such as a formyl or acetyl group, can be oxidized to the carboxylic acid. This method is contingent on the availability of the appropriate starting materials.

These functional groups can be further derivatized. For instance, the carboxylic acid can be converted into esters, amides, or acyl chlorides to facilitate further molecular modifications. nih.govnih.gov

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The primary challenge in synthesizing this compound is achieving the correct regiochemistry. The benzofuran ring system exhibits distinct reactivity at its C2 and C3 positions. The C2 proton is generally more acidic, and the position is often more susceptible to electrophilic attack and metallation compared to the C3 position. hw.ac.ukmdpi.com

To achieve the desired 2,3-disubstitution pattern, the synthetic strategy must carefully control the order of functionalization.

Route A: Chlorination then Carboxylation: Starting with benzofuran, an initial electrophilic chlorination would likely yield 2-chlorobenzofuran as a major product. Subsequent regioselective carboxylation at the C3 position would then be required. This can be achieved via deprotonation at C3 with a strong base followed by reaction with CO2. This route relies on the selective metallation of the C3 position in the presence of the C2-chloro substituent.

Route B: Carboxylation then Chlorination: An alternative involves first preparing a benzofuran-3-carboxylic acid or its ester. researchgate.net Subsequent electrophilic chlorination would need to be directed specifically to the C2 position. The electron-withdrawing nature of the carboxylate group at C3 deactivates the ring, but the directing effects must be carefully considered to ensure chlorination occurs at the desired C2 position rather than on the benzene ring.

The use of directing groups can be a powerful tool to control regioselectivity in C-H functionalization reactions, although this adds steps for group installation and removal. nih.gov

Optimization Strategies for Yield and Purity at Research Scale

Optimizing the synthesis of this compound involves a systematic evaluation of reaction parameters to maximize product yield and purity while minimizing side-product formation. scielo.br Key steps, such as the cyclization to form the benzofuran ring or the subsequent functionalization reactions, are targeted for optimization.

A typical optimization process involves screening various components, as illustrated in the hypothetical table below for a palladium-catalyzed cyclization reaction, a common method for forming benzofuran rings. nih.gov

| Entry | Parameter Varied | Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Catalyst | Pd(OAc)₂ | 65 | 88 |

| 2 | Catalyst | PdCl₂(PPh₃)₂ | 72 | 91 |

| 3 | Solvent | Toluene | 72 | 91 |

| 4 | Solvent | DMF | 75 | 85 |

| 5 | Temperature | 80 °C | 68 | 90 |

| 6 | Temperature | 110 °C | 78 | 93 |

| 7 | Base | K₂CO₃ | 78 | 93 |

| 8 | Base | Cs₂CO₃ | 82 | 95 |

Factors for optimization include:

Catalyst and Ligand: For transition-metal-catalyzed reactions, screening different metal sources (e.g., palladium or copper) and ligands is crucial for achieving high catalytic activity and selectivity. nih.gov

Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing solubility and the stabilization of intermediates.

Temperature: Reaction temperature affects reaction kinetics, and finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions.

Reagent Stoichiometry and Concentration: Adjusting the ratios of reactants, catalysts, and additives is essential. In many cases, high yields are only achieved within a narrow concentration range. scielo.br

Furthermore, purification strategies are integral to achieving high purity. While traditional column chromatography is common at the research scale, optimizing the reaction to produce a cleaner crude product can simplify purification, sometimes allowing for simple crystallization or precipitation. The implementation of flow chemistry can also lead to higher purity products directly from the reactor, minimizing the need for extensive downstream processing. durham.ac.uk

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 1 Benzofuran 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the benzofuran (B130515) ring is a focal point for a variety of chemical transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification Reactions and Kinetics

2-Chloro-1-benzofuran-3-carboxylic acid can be converted to its corresponding esters through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is a reversible equilibrium process. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Kinetics: The rate of Fischer esterification is influenced by several factors. To shift the equilibrium towards the product side and achieve higher yields, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The reaction kinetics are also sensitive to steric hindrance on both the carboxylic acid and the alcohol. While specific kinetic data for this compound is not extensively documented, studies on analogous aromatic and heteroaromatic carboxylic acids provide insight. For instance, the activation energy for the Fischer esterification of various carboxylic acids with alcohols is typically in the range of 40-60 kJ/mol. ucr.ac.cr Steric hindrance around the carboxylic acid group or the use of bulky secondary or tertiary alcohols would be expected to decrease the reaction rate. ucr.ac.cr Lewis acids, such as zirconium complexes, can also catalyze the esterification, sometimes offering milder conditions and tolerance to moisture. nih.govacs.org

| Alcohol | Ester Product | Typical Conditions | Relative Rate (Predicted) |

|---|---|---|---|

| Methanol | Methyl 2-chloro-1-benzofuran-3-carboxylate | Excess CH₃OH, cat. H₂SO₄, reflux | Fastest |

| Ethanol | Ethyl 2-chloro-1-benzofuran-3-carboxylate | Excess EtOH, cat. H₂SO₄, reflux | Fast |

| Isopropanol | Isopropyl 2-chloro-1-benzofuran-3-carboxylate | Excess iPrOH, cat. H₂SO₄, reflux | Moderate |

| tert-Butanol | tert-Butyl 2-chloro-1-benzofuran-3-carboxylate | Excess tBuOH, cat. H₂SO₄, reflux | Slow |

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is a crucial transformation, often employed in the development of biologically active molecules. researchgate.netmdpi.com Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid.

A common method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-1-benzofuran-3-carbonyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Alternatively, modern peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. nih.gov These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions. This is particularly important when dealing with sensitive substrates or in peptide synthesis to prevent racemization. researchgate.netpeptide.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. peptide.com

| Coupling Reagent | Abbreviation | Typical Byproduct | Key Feature |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy removal by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | EDC | Water-soluble urea | Ideal for aqueous reactions and easy workup. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) related | High efficiency, rapid reactions. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Very effective for sterically hindered couplings. |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from this compound as carbon dioxide is a potential reaction, though often requiring specific conditions. The stability of the resulting carbanion or the transition state leading to it is a key factor. For heteroaromatic carboxylic acids, such as furan-2-carboxylic acid, decarboxylation can proceed via an electrophilic substitution mechanism where a proton replaces the carboxyl group (ipso-substitution). youtube.com

This pathway is facilitated by acid catalysis. The mechanism involves protonation of the benzofuran ring, which activates the system for the loss of the carboxyl group. The stability of the heterocyclic ring influences the ease of this reaction; for instance, furan-2-carboxylic acid undergoes decarboxylation more readily than the more aromatic thiophene-2-carboxylic acid. youtube.com

Catalytic methods can also achieve decarboxylation under milder conditions. Transition metals such as copper, silver, and palladium have been shown to effectively catalyze the decarboxylation of aromatic and heteroaromatic carboxylic acids. nih.govorganic-chemistry.org For example, silver carbonate (Ag₂CO₃) in the presence of acetic acid has been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org A non-metal-catalyzed method using an organic acid catalyst in an aprotic polar solvent like N,N-dimethylformamide has also been reported for heterocyclic carboxylic acids. google.com

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-chloro-1-benzofuran-3-yl)methanol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively unreactive towards reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemguide.co.uk

The mechanism of reduction with LiAlH₄ involves several steps. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequently, the carboxylate is reduced. An aldehyde is formed as an intermediate in the reaction pathway, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemguide.co.uk Therefore, the reaction cannot be stopped at the aldehyde stage when using LiAlH₄. chemistrysteps.comyoutube.com

Reactivity of the Chloro Substituent

The chlorine atom at the 2-position of the benzofuran ring is susceptible to nucleophilic substitution, providing a route to further functionalize the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the direct displacement of the leaving group in a single step or the formation of an aryl cation. Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chloro substituent). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

In this compound, the carboxylic acid group at the 3-position is electron-withdrawing. Its proximity to the chloro group at the 2-position, along with the influence of the furan (B31954) ring oxygen, would be expected to activate the C-2 position towards nucleophilic attack. While specific examples for this exact compound are sparse, the general principle suggests that strong nucleophiles could displace the chloride.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | NaOH | 2-Hydroxy-1-benzofuran-3-carboxylic acid |

| Alkoxide | NaOCH₃ | 2-Methoxy-1-benzofuran-3-carboxylic acid |

| Amine | NH₃, RNH₂, R₂NH | 2-Amino-1-benzofuran-3-carboxylic acid derivatives |

| Thiolate | NaSR | 2-(Alkylthio)-1-benzofuran-3-carboxylic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom at the C-2 position of this compound serves as a versatile handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The presence of the electron-withdrawing carboxylic acid group at the adjacent C-3 position can influence the electronic properties of the C-Cl bond, potentially affecting its reactivity in catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chlorobenzofuran (B1634090) scaffold with an organoboron reagent, typically a boronic acid or ester. mdpi.commdpi.com It is a powerful method for synthesizing 2-aryl or 2-vinylbenzofurans. Although direct examples using this compound are not extensively documented, analogous reactions on related substrates such as 2-halobenzofurans are well-established. For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been shown to be efficient. beilstein-journals.org Research on 2-(4-bromophenyl)benzofuran (B12281498) demonstrates that these substrates are suitable for Suzuki reactions, yielding novel benzofuran derivatives with biaryl moieties. mdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, which can include aqueous media. mdpi.com The carboxylic acid group may require protection or careful selection of basic conditions to prevent unwanted side reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-2 chloride with an alkene, yielding a 2-alkenyl-1-benzofuran-3-carboxylic acid derivative. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone for C-C bond formation and typically proceeds with high stereoselectivity. organic-chemistry.org The standard catalytic system involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃), and a base such as triethylamine (B128534) (Et₃N). wikipedia.org Intramolecular Heck reactions have been utilized in synthetic strategies to construct the benzofuran scaffold itself. acs.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 2-alkynylbenzofuran derivatives are valuable intermediates in organic synthesis. The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide, along with an amine base. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgncsu.edu Domino processes involving an initial Sonogashira coupling followed by an intramolecular cyclization have been used to create complex, substituted benzofurans from simpler starting materials. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Benzofuran Systems

| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91 |

| Suzuki | 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |

| Heck | Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ | Et₃N | [NBu₄][L-PRO] | 59 |

| Sonogashira | 2-Iodophenol (B132878) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | ~70-90 |

Note: Data is compiled from reactions on analogous or related substrates to illustrate typical conditions and outcomes. Yields are highly substrate and condition-dependent.

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing the chlorine atom at the C-2 position with a hydrogen atom, thereby converting this compound into 1-benzofuran-3-carboxylic acid. This transformation can be crucial for removing the halogen after it has served its purpose as a synthetic handle or for accessing the dehalogenated parent compound.

A common and effective method for this transformation is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Alternative methods can include the use of reducing agents like sodium borohydride (NaBH₄) in the presence of a palladium catalyst or using zinc dust in acetic acid. Research has shown that reductive coupling and dehalogenation of benzylic halides can be achieved using sodium formate (B1220265) as a reducing agent with a Pd/C catalyst. researchgate.net The choice of method depends on the compatibility of other functional groups within the molecule. In the case of this compound, the conditions must be selected to avoid reduction of the carboxylic acid group or the benzofuran ring itself.

Reactivity of the Benzofuran Heterocyclic System

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) on the benzofuran system involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the fused furan ring and the existing substituents.

Fused Furan Ring Effect: The oxygen atom of the furan ring is an activating, ortho, para-director. It enriches the electron density of the benzene ring, particularly at the C-4 and C-6 positions, making them more susceptible to electrophilic attack.

Substituent Effects: The chlorine atom at C-2 and the carboxylic acid group at C-3 are both deactivating, electron-withdrawing groups. youtube.com Deactivating groups generally slow down the rate of EAS and direct incoming electrophiles to the meta position relative to themselves. wikipedia.orgyoutube.com

Ring-Opening Reactions and Subsequent Transformations

The benzofuran ring, while aromatic, can undergo ring-opening reactions under specific conditions, leading to the formation of functionalized phenol (B47542) derivatives. This reactivity provides a pathway to structures that might be difficult to access through other synthetic routes. The cleavage typically targets the C-O bond of the furan ether linkage.

Recent studies have highlighted nickel-catalyzed ring-opening reactions of benzofurans using silanes as reducing agents. acs.org These reactions proceed via a proposed mechanism involving Ni-H insertion and β-O elimination to cleave the C-O bond, yielding 2-vinylphenol products. acs.org Iron-catalyzed reactions have also been developed that promote a cascade involving C-H alkylation and benzofuran ring-opening to form highly functionalized products. researchgate.net

For this compound, the presence of the electron-withdrawing groups might influence the stability of the furan ring. Strong nucleophiles or harsh basic/acidic conditions could potentially lead to the opening of the heterocyclic ring. For example, a reaction pathway could involve nucleophilic attack at the C-2 position, followed by cleavage of the C2-O bond. A proposed mechanism for the formation of 3-formylbenzofuran from a dihydrobenzofuran intermediate involves a diprotonated species followed by a ring-opening and subsequent ring-closure step. nih.gov

Oxidative and Reductive Transformations of the Benzofuran Core

Oxidative Transformations: The C2=C3 double bond of the furan ring is susceptible to oxidation. Biomimetic oxidation using hydrogen peroxide catalyzed by manganese porphyrins can lead to the formation of an initial epoxide across the 2,3-double bond. mdpi.com This epoxide is often unstable and can undergo subsequent reactions, such as decarboxylation, to yield products like salicylaldehyde (B1680747). mdpi.com Photooxygenation of substituted benzofurans can produce dioxetanes, which may rearrange to form acetophenone (B1666503) derivatives. tandfonline.com The oxidation of furan-containing β-ketoesters using Mn(III)/Co(II) catalysts under an oxygen atmosphere has been shown to proceed through an endoperoxide intermediate, leading to ring-opened 1,4-dicarbonyl compounds. rsc.org

Reductive Transformations: The benzofuran core can be reduced under various conditions. Catalytic hydrogenation is a common method. The selectivity of the reduction depends on the catalyst and conditions used. nih.gov

Selective Furan Ring Reduction: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C), the C2=C3 double bond can be selectively hydrogenated to afford the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov This transformation converts this compound into 2-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid.

Benzene Ring Reduction: Under more forcing conditions or with specific catalysts like platinum oxide, the benzene ring can also be reduced. nih.gov

Complete Reduction: Vigorous hydrogenation can lead to the reduction of both the furan and benzene rings, resulting in an octahydrobenzofuran derivative. nih.gov

Investigations into Reaction Mechanisms and Transition States

The reactions involving this compound are governed by well-studied mechanistic principles, although specific computational or detailed kinetic studies on this exact molecule are limited.

Transition Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) involves a catalytic cycle consisting of three main steps: wikipedia.orgacs.org

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-Cl bond at the C-2 position of the benzofuran. This is often the rate-determining step. The electron-withdrawing nature of the benzofuran ring and the adjacent carboxylic acid can influence the rate of this step.

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide typically transmetalates to the palladium. wikipedia.org In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the Pd-C bond. youtube.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final product. youtube.com

Recent mechanistic studies suggest that monoligated L₁Pd(0) species are often the most active catalysts in the cycle. acs.org

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on the benzene ring involves a two-step process. First, the π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.comechemi.com The stability of this intermediate determines the regioselectivity. For substitution at the C-4 or C-6 positions, the positive charge can be delocalized over the benzene ring and onto the furan oxygen, which provides significant stabilization. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. stackexchange.comechemi.com

Ring-Opening Reactions: DFT calculations and kinetic experiments on nickel-catalyzed ring-opening reactions suggest a mechanism involving the formation of a nickel-hydride species, which then inserts across the C2=C3 double bond. This is followed by a β-oxygen elimination step, which cleaves the C-O bond and opens the ring. acs.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the carboxylic acid group at the 3-position, the chloro substituent at the 2-position, and the benzofuran ring system itself. The selective transformation of one part of the molecule in the presence of others (chemoselectivity), the control of the position of a reaction (regioselectivity), and the preferential formation of one stereoisomer over another (stereoselectivity) are critical considerations in the synthetic applications of this compound. However, detailed studies focusing specifically on the chemo-, regio-, and stereoselectivity of reactions starting directly with this compound are not extensively documented in publicly available scientific literature.

General principles of organic chemistry allow for predictions regarding the selective reactivity of this molecule. The carboxylic acid group is expected to undergo typical transformations such as esterification, amidation, and reduction. The chloro group at the 2-position, attached to a vinyl ether-like carbon within the furan ring, is anticipated to be susceptible to nucleophilic substitution and cross-coupling reactions. The aromatic benzene portion of the benzofuran ring could potentially undergo electrophilic aromatic substitution, though the electron-withdrawing nature of the heterocyclic ring and the carboxylic acid may influence the regiochemical outcome of such reactions.

While specific data on the selectivity in reactions of this compound is scarce, related studies on similar benzofuran structures can provide some insights. For instance, palladium-catalyzed cross-coupling reactions are a well-established method for forming carbon-carbon bonds with halogenated heterocycles. It is plausible that the chloro group at the 2-position of this compound or its derivatives could participate in reactions like the Suzuki or Sonogashira cross-coupling. The selectivity of such reactions would be highly dependent on the catalyst system and reaction conditions.

Similarly, the transformation of the carboxylic acid group in the presence of the chloro substituent would be a key chemoselective challenge. For example, amide bond formation using coupling reagents would likely proceed without affecting the chloro group under standard conditions. Conversely, reactions involving strong reducing agents might affect both the carboxylic acid and the chloro-substituent.

Due to the lack of specific published research on the chemo-, regio-, and stereoselectivity in reactions of this compound, no data tables with detailed research findings can be presented at this time. Further experimental investigation is required to fully elucidate the selective reactivity of this compound.

Derivatization and Analog Synthesis of 2 Chloro 1 Benzofuran 3 Carboxylic Acid

Synthesis of Esters and Amides of 2-Chloro-1-benzofuran-3-carboxylic Acid

The carboxylic acid group at the C3 position is a primary site for derivatization, readily converted into a variety of esters and amides. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, cell permeability, and metabolic stability.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), can be employed. Alternatively, for more sensitive alcohols or to achieve higher yields under milder conditions, the carboxylic acid can first be activated. Conversion to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with the desired alcohol in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, is a common and effective strategy. nih.gov

Amide synthesis follows a similar logic. The direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient. More practical methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. bohrium.com The most prevalent method, however, is the conversion of the carboxylic acid to its acyl chloride, which then reacts readily with a primary or secondary amine to yield the corresponding amide. nih.gov This two-step process is highly versatile and accommodates a wide range of amine substrates.

For instance, analogous procedures have been successfully applied to other benzofuran (B130515) carboxylic acid systems. In the synthesis of benzodifuran-2-carboxamides, the parent carboxylic acid was first converted to the acid chloride with oxalyl chloride, which was then reacted with various amines in the presence of triethylamine to yield the desired amide derivatives. nih.gov Similarly, benzofuran-2-carboxylic acid has been converted into N-(8-quinolinyl)amide using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com

Table 1: Representative Conditions for Ester and Amide Synthesis

| Derivative Type | Reagents and Conditions | General Applicability |

|---|---|---|

| Esters | 1. SOCl₂ or (COCl)₂, reflux 2. ROH, Et₃N or Pyridine, CH₂Cl₂ | High-yielding, versatile for various alcohols (ROH). |

| Amides | 1. SOCl₂ or (COCl)₂, reflux 2. R¹R²NH, Et₃N, CH₂Cl₂ | Broad scope for primary and secondary amines (R¹R²NH). nih.gov |

| Amides | R¹R²NH, Coupling Agent (e.g., DCC, EDC, HATU), Base (e.g., DIPEA) | Milder, one-pot procedure suitable for sensitive substrates. bohrium.commdpi.com |

Modification of the Chloro Substituent to Other Halogens or Functional Groups

The chlorine atom at the C2 position of the benzofuran ring is a key site for modification, although its reactivity can be challenging. As a vinyl chloride, it is generally unreactive toward classical nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com In the case of this compound, the carboxylate group at the adjacent position does not provide sufficient activation for this pathway under standard conditions.

Modern cross-coupling reactions offer a more viable path for modifying the C-Cl bond. Palladium- or nickel-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can forge new carbon-carbon and carbon-heteroatom bonds. However, C-Cl bonds are notoriously less reactive in these transformations than their C-Br or C-I counterparts, often requiring specialized ligands and more forcing conditions.

Research on related 2-halobenzofurans illustrates these principles. For example, a nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeded efficiently, whereas the analogous 2-chlorobenzofuran (B1634090) was found to be significantly less reactive under the same conditions. beilstein-journals.org Successful Suzuki couplings have been reported for bromo-substituted benzofurans, where a palladium(II) complex catalyzed the reaction between 2-(4-bromophenyl)benzofuran (B12281498) and various arylboronic acids in good yields. mdpi.com Adapting such methods for 2-chlorobenzofuran-3-carboxylic acid would likely necessitate the screening of potent catalytic systems, such as those employing electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) that are known to facilitate the oxidative addition of palladium to aryl chlorides.

Introduction of Additional Substituents onto the Benzofuran Ring System

Further functionalization of the benzofuran scaffold can be achieved via electrophilic aromatic substitution on the benzene (B151609) portion of the molecule. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the 2-chloro group and the 3-carboxylic acid group.

The combination of these effects makes predicting the exact outcome complex, but generally, electrophilic substitution is expected to occur preferentially at the positions most activated and least sterically hindered. Studies on related benzofuran-3-carboxylic acid systems have shown that halogenation, a common electrophilic substitution, can be directed to specific positions. For example, bromination or chlorination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate occurs at the C4 position, guided by the powerful activating effect of the C5-hydroxyl group. mdpi.comsemanticscholar.org In the absence of such strong activating groups, substitution on the this compound scaffold would likely favor the C5 or C7 positions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at C5 or C7. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group. mdpi.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group. Ring deactivation may hinder this reaction. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |

Synthesis of Fused-Ring Systems Incorporating the 2-Chloro-1-benzofuran Moiety

The carboxylic acid functionality at C3 is an excellent synthetic handle for constructing fused heterocyclic systems. By converting the carboxylic acid to its acyl chloride or another activated form, it can react with bifunctional nucleophiles to build new rings.

For example, reaction of the acyl chloride of this compound with o-phenylenediamine (B120857) would be expected to yield a benzimidazole-fused system. Similarly, reaction with o-aminophenol or o-aminothiophenol could lead to the formation of fused benzoxazole (B165842) or benzothiazole (B30560) rings, respectively.

Another strategy involves using the benzofuran itself as a building block in multi-step syntheses. A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br While this specific example involves derivatization at the C2 position of the benzofuran, the principle of using a functionalized benzofuran to construct a new, fused heterocyclic ring system is directly applicable. Such approaches, which combine different pharmacologically relevant scaffolds, are a powerful method for generating novel molecular architectures.

Exploration of Isomeric and Homologous Benzofuran Carboxylic Acids

The synthesis and study of isomers and homologs of this compound are crucial for understanding how the precise arrangement of substituents affects the molecule's properties.

Isomers: A key constitutional isomer is 3-chloro-1-benzofuran-2-carboxylic acid . The synthesis of this isomer would require a different strategy, as the positions of the chloro and carboxyl groups are swapped. Many synthetic routes to benzofuran-2-carboxylic acids begin with salicylaldehydes, which are reacted with haloacetates followed by cyclization. researchgate.netniscair.res.in To obtain the 3-chloro derivative, a starting material such as 2-chloro-3-hydroxy-benzaldehyde or a related precursor that introduces the chlorine at the desired position would be necessary.

Homologs: Homologs involve changing the length of the carboxylic acid side chain. For example, 2-chloro-1-benzofuran-3-acetic acid would be a one-carbon homolog. A standard method to achieve this transformation is the Arndt-Eistert synthesis. This procedure involves converting the parent carboxylic acid to its acyl chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a silver-catalyzed Wolff rearrangement in the presence of water to yield the chain-extended acid.

The synthesis of these analogs allows for a deeper exploration of structure-activity relationships, clarifying the importance of the C3-carboxyl group's position and its distance from the main benzofuran scaffold.

Structure-Reactivity and Structure-Interaction Relationship Studies through Derivatization

The systematic derivatization of this compound is essential for conducting structure-reactivity and structure-interaction relationship (SAR) studies. By creating a library of analogs as described in the sections above, researchers can probe how specific structural modifications influence the molecule's chemical reactivity and its binding affinity to biological targets. nih.gov

Esters and Amides (4.1): Converting the carboxylic acid to various esters and amides allows for modulation of steric bulk, hydrogen bonding capability, and lipophilicity. This can reveal whether a free carboxylic acid is essential for a particular biological interaction or if it can be replaced by a bioisostere. jst.go.jp

C2-Substituent Modification (4.2): Replacing the chloro group with other halogens (F, Br, I) or with different functional groups (e.g., aryl, alkyl, amino) via cross-coupling reactions directly probes the electronic and steric requirements at the C2 position. Studies have shown that the nature and position of halogens on a benzofuran ring can be a critical determinant of biological activity. nih.gov

Fused Systems and Isomers (4.4 & 4.5): Creating fused-ring systems or studying positional isomers provides insights into the required three-dimensional shape (pharmacophore) for a desired activity. These larger-scale modifications help to define the spatial boundaries of the target's binding pocket.

By correlating these structural changes with measured outcomes—such as reaction rates or biological potency—a comprehensive SAR model can be developed. This model is invaluable for guiding the rational design of second-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. jst.go.jpnih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For "2-Chloro-1-benzofuran-3-carboxylic acid," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their relative numbers, and the connectivity between neighboring protons through spin-spin coupling. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often around 12 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.publibretexts.org The protons on the benzene (B151609) ring of the benzofuran (B130515) structure will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) of these aromatic protons are dictated by their position relative to the fused furan (B31954) ring and the electron-withdrawing carboxylic acid group. Protons on carbons adjacent to a carboxylic acid generally absorb in the 2-3 ppm range. libretexts.org

Expected ¹H NMR Data for this compound: The following data is a representative expectation based on analogous structures and general NMR principles.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~12.0 | br s | - |

| H-4 | ~7.8-8.0 | d | ~8.0 |

| H-5 | ~7.3-7.5 | t | ~7.5 |

| H-6 | ~7.4-7.6 | t | ~7.5 |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pubwisc.edu The carbon atoms of the benzofuran ring will have distinct chemical shifts. The carbon atom bonded to the chlorine (C-2) will be significantly influenced by the electronegativity of the halogen. The aromatic carbons of the benzene ring will appear in the approximate range of 110-155 ppm.

Expected ¹³C NMR Data for this compound: The following data is a representative expectation based on analogous structures and general NMR principles.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165-170 |

| C-2 | ~145-150 |

| C-3 | ~115-120 |

| C-3a | ~150-155 |

| C-4 | ~125-130 |

| C-5 | ~120-125 |

| C-6 | ~125-130 |

| C-7 | ~110-115 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For "this compound," COSY would show correlations between the adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. sdsu.eduemerypharma.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the signal for the H-4 proton would show a cross-peak with the signal for the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the carboxylic acid proton could show a correlation to the C-3 and C=O carbons, while the aromatic protons would show correlations to neighboring carbons and the carbons of the furan ring, helping to piece together the entire benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This technique is valuable for determining the three-dimensional structure and conformation of a molecule. In the case of a relatively rigid molecule like "this compound," NOESY can confirm spatial proximities between protons on the benzene ring and potentially with substituents on the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.gov For "this compound" (C₉H₅ClO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1.

Predicted HRMS Data for this compound: Data predicted based on molecular formula.

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ (for ³⁵Cl) | 197.0000 |

| [M+H]⁺ (for ³⁷Cl) | 198.9971 |

| [M-H]⁻ (for ³⁵Cl) | 194.9854 |

| [M-H]⁻ (for ³⁷Cl) | 196.9825 |

| [M+Na]⁺ (for ³⁵Cl) | 218.9819 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of benzofuran derivatives often involves characteristic losses. nih.govresearchgate.net For "this compound," common fragmentation pathways in positive ion mode could include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid group. libretexts.org The cleavage of the C-Cl bond could also be observed. In negative ion mode, the loss of CO₂ from the deprotonated molecule is a very common fragmentation pathway for carboxylic acids.

Plausible Fragmentation Pathways for [M+H]⁺ of this compound: The following is a theoretical representation of potential fragmentation.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 197.00 | H₂O | 179.00 |

| 197.00 | CO | 169.00 |

| 197.00 | COOH | 152.00 |

Plausible Fragmentation Pathway for [M-H]⁻ of this compound: The following is a theoretical representation of potential fragmentation.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) |

|---|

Isotopic Labeling Studies using MS

Isotopic labeling, in conjunction with mass spectrometry (MS), serves as a powerful tool for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis of target compounds like this compound. This technique involves the replacement of one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O).

In research applications, stable isotope labeling can be utilized in several ways:

Quantitative Analysis: A known amount of an isotopically labeled version of this compound can be used as an ideal internal standard in quantitative MS-based assays. Since the labeled standard is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification. nih.govnih.gov

Metabolic Fate and Biosynthesis: By introducing a labeled precursor into a biological system, researchers can trace the metabolic fate of this compound or study its biosynthesis. The mass shift in downstream metabolites, as detected by MS, confirms the metabolic conversion and helps map the entire pathway. rug.nl

Reaction Mechanism Elucidation: Isotopic labeling can clarify reaction mechanisms by pinpointing which atoms are involved in bond-breaking and bond-forming steps. For instance, labeling the oxygen atoms of the carboxylic acid group with ¹⁸O could determine whether a reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage.

The monoisotopic mass of this compound (C₉H₅³⁵ClO₃) is approximately 195.99 Da. uni.lu The introduction of stable isotopes results in a predictable mass shift, which is readily detected by a mass spectrometer.

| Isotope | Number of Labels | Molecular Formula | Predicted Monoisotopic Mass (Da) | Mass Shift (Δm/z) |

|---|---|---|---|---|

| Unlabeled | 0 | C₉H₅³⁵ClO₃ | 195.9927 | - |

| ¹³C | 1 | ¹³CC₈H₅³⁵ClO₃ | 197.00 | +1.0034 |

| ¹³C | 9 (all carbons) | ¹³C₉H₅³⁵ClO₃ | 204.02 | +9.03 |

| ²H (D) | 5 (all hydrogens) | C₉D₅³⁵ClO₃ | 201.02 | +5.03 |

| ¹⁸O | 2 (carboxyl) | C₉H₅³⁵ClO¹⁸O₂ | 200.00 | +4.0084 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group and the substituted benzofuran ring.

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad and strong absorption band, typically in the range of 3500-2500 cm⁻¹, due to extensive intermolecular hydrogen bonding which forms dimers in the solid state or in concentrated solutions. spectroscopyonline.com

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching frequency is highly diagnostic. For aromatic carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹ due to conjugation with the aromatic ring, which weakens the C=O bond. spectroscopyonline.com The presence of an α-chlorine substituent generally causes a shift to a higher frequency. uobabylon.edu.iq Therefore, the final position of the C=O band in this compound will be a result of these two competing electronic effects.

C=C Stretch: Aromatic C=C stretching vibrations from the benzofuran ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The spectrum will also feature C-O stretching and in-plane O-H bending vibrations, which are coupled and appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. spectroscopyonline.com

O-H Wag: A broad band corresponding to the out-of-plane O-H bend (wag) is a unique feature of carboxylic acid dimers, typically found around 960-900 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar groups like C=O and O-H give strong IR signals, non-polar, symmetric vibrations often produce strong Raman signals. For this compound, strong Raman scattering would be expected from the symmetric breathing modes of the aromatic rings. The C=C stretching vibrations of the benzofuran system would also be prominent. In centrosymmetric dimers, the C=O stretching mode that is Raman active is typically at a different frequency from the IR active mode. rsc.orgpsu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3500 - 2500 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | Medium |

| C=O stretch | ~1710 - 1680 | Strong | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-O stretch / O-H bend | 1320 - 1210 | Strong | Weak |

| O-H wag | 960 - 900 | Medium, Broad | Very Weak |

| C-Cl stretch | 800 - 600 | Medium to Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound contains multiple chromophores—the benzofuran ring system and the carbonyl group—which give rise to characteristic absorptions. The spectrum is a result of electrons being promoted from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The expected electronic transitions are:

π → π Transitions:* These are high-energy transitions associated with the extended π-conjugated system of the benzofuran moiety. They typically result in strong absorption bands. The fusion of the benzene and furan rings creates a larger conjugated system than benzene alone, causing a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths compared to simple aromatic hydrocarbons.

n → π Transitions:* This lower-energy transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital of the C=O bond. masterorganicchemistry.com These transitions are quantum-mechanically less "allowed" and thus result in a much weaker absorption band at a longer wavelength than the π → π* transitions. elte.hu The presence of heteroatoms like oxygen and chlorine, as well as the carboxylic acid group, can influence the energy of these transitions, often leading to a hypsochromic (blue) shift of the n→π* band compared to simple ketones. libretexts.orguobabylon.edu.iq

The solvent can also influence the spectrum. In polar solvents, hydrogen bonding to the carbonyl oxygen can lower the energy of the n-orbital, leading to a blue shift in the n → π* transition.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~200 - 300 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (Oxygen lone pair) → π (C=O) | >300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Based on studies of similar compounds like 1-benzofuran-2-carboxylic acid, the benzofuran ring system is expected to be essentially planar. researchgate.net The analysis would reveal key structural details, such as the bond lengths within the fused ring system and any distortions induced by the chloro and carboxyl substituents.